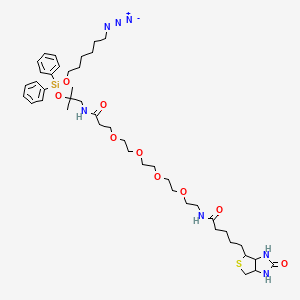![molecular formula CF3OCF(CF3)CF2OCF(CF3)COOH<br>C7HF13O4 B12305873 2-[2-(Trifluoromethoxy)hexafluoropropoxy]tetrafluoropropanoic acid CAS No. 2479-73-4](/img/structure/B12305873.png)
2-[2-(Trifluoromethoxy)hexafluoropropoxy]tetrafluoropropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Trifluoromethoxy)hexafluoropropoxy]tetrafluoropropanoic acid is a novel diether carboxylic acid that has garnered attention due to its unique chemical structure and properties. This compound is part of the broader class of per- and polyfluoroalkyl substances (PFASs), which are known for their environmental persistence and potential toxicity . The molecular formula of this compound is C7HF13O4, and it has a molecular weight of 396.059682 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Trifluoromethoxy)hexafluoropropoxy]tetrafluoropropanoic acid involves multiple steps, typically starting with the preparation of intermediate compounds that contain the trifluoromethoxy and hexafluoropropoxy groups. These intermediates are then subjected to further reactions to introduce the tetrafluoropropanoic acid moiety. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Trifluoromethoxy)hexafluoropropoxy]tetrafluoropropanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents and conditions used in these reactions depend on the specific transformation desired. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions can vary widely. For instance, oxidation of the compound may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, such as halides, amines, or ethers .
Scientific Research Applications
2-[2-(Trifluoromethoxy)hexafluoropropoxy]tetrafluoropropanoic acid has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential use in drug development, particularly for its unique chemical properties that may enhance drug efficacy or stability.
Mechanism of Action
The mechanism of action of 2-[2-(Trifluoromethoxy)hexafluoropropoxy]tetrafluoropropanoic acid involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and proteins, potentially inhibiting or modifying their activity. These interactions can lead to changes in cellular processes and biochemical pathways, which are the basis for its effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Hexafluoropropylene oxide dimer acid (HFPO-DA): Another perfluoroalkyl ether carboxylic acid with similar environmental persistence and toxicity.
Perfluorooctanoic acid (PFOA): A well-known PFAS with similar chemical properties but different applications and regulatory status.
Perfluorobutanesulfonic acid (PFBS): A shorter-chain PFAS with similar stability but different biological effects.
Uniqueness
2-[2-(Trifluoromethoxy)hexafluoropropoxy]tetrafluoropropanoic acid is unique due to its specific combination of trifluoromethoxy and hexafluoropropoxy groups, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring high stability and resistance to degradation .
Properties
CAS No. |
2479-73-4 |
|---|---|
Molecular Formula |
CF3OCF(CF3)CF2OCF(CF3)COOH C7HF13O4 |
Molecular Weight |
396.06 g/mol |
IUPAC Name |
2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(trifluoromethoxy)propoxy]propanoic acid |
InChI |
InChI=1S/C7HF13O4/c8-2(1(21)22,4(10,11)12)23-6(16,17)3(9,5(13,14)15)24-7(18,19)20/h(H,21,22) |
InChI Key |
JNYDOQOWNTURLR-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(F)(F)F)F)(F)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


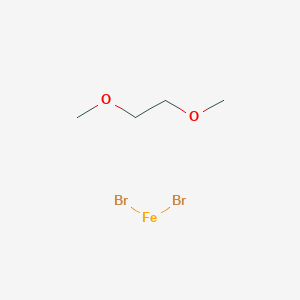
![rac-2-[(1R,3S)-3-aminocyclopentyl]acetic acid hydrochloride, cis](/img/structure/B12305800.png)
![5-(5-Methyl-2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12305804.png)
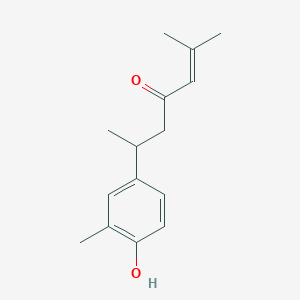
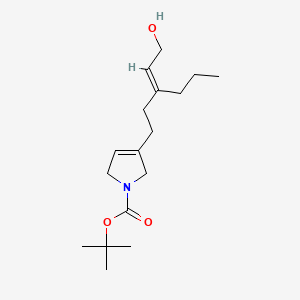
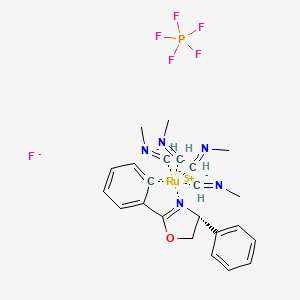
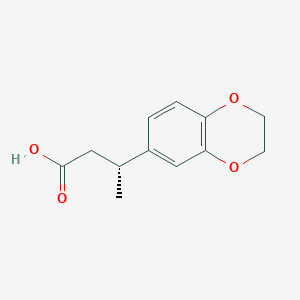
![2-((3S,5R)-3,5-dimethylpiperazin-1-yl)benzo[4,5]imidazo[1,2-a][1,8]naphthyridine-6-carbonitrile](/img/structure/B12305830.png)

![2,5-Bis[[(trans-4-pentylcyclohexyl)carbonyl]oxy]benzoic acid](/img/structure/B12305843.png)
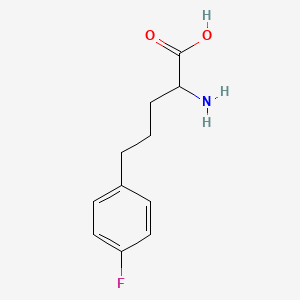
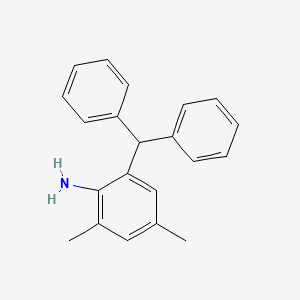
![N-[2-[(2-amino-3-methylbutanoyl)amino]acetyl]-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanamide](/img/structure/B12305853.png)
